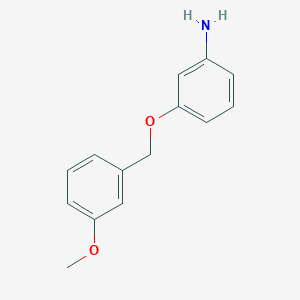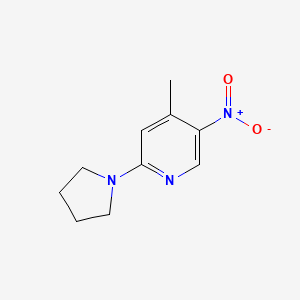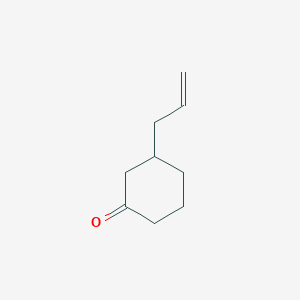![molecular formula C11H12ClN3O B8452536 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one](/img/structure/B8452536.png)
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one
Overview
Description
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropylmethyl group, and a methyl group attached to the imidazo[4,5-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: The core structure can be synthesized through a condensation reaction involving a pyridine derivative and an appropriate amine. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylmethylation: The cyclopropylmethyl group can be added through an alkylation reaction using cyclopropylmethyl bromide or a similar reagent.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Sodium methoxide, potassium thiolate, dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
- 5-chloro-1-(cyclopropylmethyl)[1,3]thiazolo[5,4-b]pyridin-2(1H)-one
- 5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
Compared to similar compounds, 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-14-10-8(4-5-9(12)13-10)15(11(14)16)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KBEWWYDHSFVRTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)N(C1=O)CC3CC3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
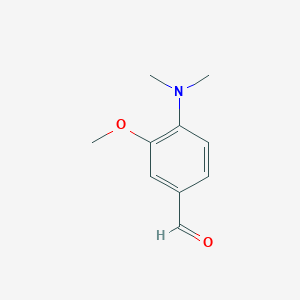
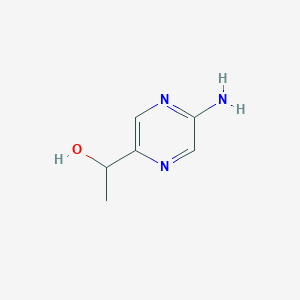
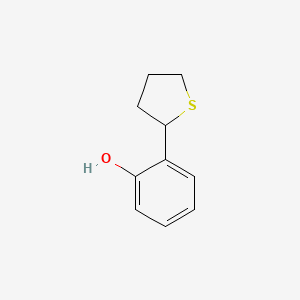
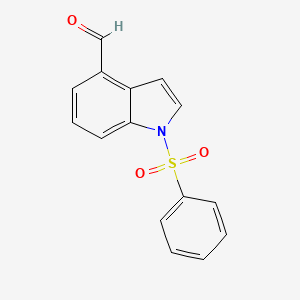
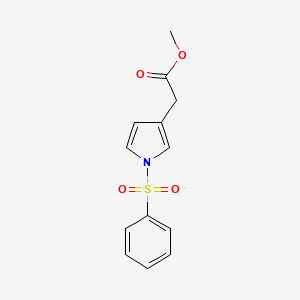
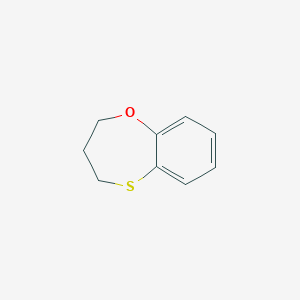
amine](/img/structure/B8452497.png)
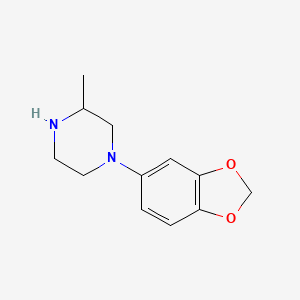
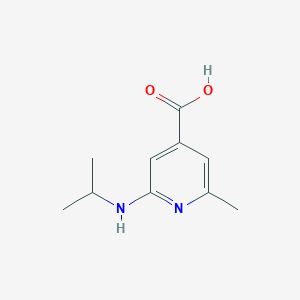
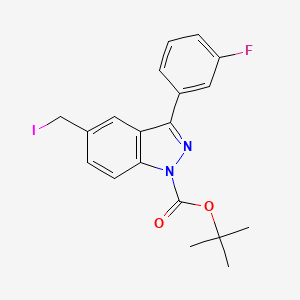
![[2-Methyl-1-(1-{5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-imidazol-2-yl]-cyclopropylcarbamoyl)-propyl}-carbamic acid methyl ester](/img/structure/B8452517.png)
